molecular formula C14H24N2O3 B596461 Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate CAS No. 1221449-51-9

Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate

Cat. No.: B596461
CAS No.: 1221449-51-9
M. Wt: 268.357
InChI Key: BQHIYBZAICVGIF-UHFFFAOYSA-N
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Description

Tert-Butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate (CAS 1221449-51-9) is a high-purity (97%) chemical building block specifically designed for research and development applications . This compound belongs to the class of diazaspiro[5.5]undecanes, which are highly valued in medicinal chemistry for their three-dimensional, rigid spirocyclic structure . This structure serves as a versatile scaffold for constructing potential therapeutic agents, enabling researchers to explore diverse chemical spaces and optimize drug candidates for improved efficacy and selectivity . The specific isomeric structure with the carbonyl group at the 1-position and the Boc-protecting group on the secondary nitrogen makes it a critical intermediate in sophisticated multi-step synthetic routes. Its primary application lies in pharmaceutical R&D, particularly as a precursor for the synthesis of biologically active molecules targeting complex pathways in areas such as neurological disorders . The compound is offered with a typical purity of 97% and has a molecular weight of 268.35 g/mol and a molecular formula of C 14 H 24 N 2 O 3 . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3/c1-13(2,3)19-12(18)16-10-4-5-14(11(16)17)6-8-15-9-7-14/h15H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQHIYBZAICVGIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1=O)CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40735081
Record name tert-Butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221449-51-9
Record name 1,1-Dimethylethyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221449-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Reagents

A representative procedure involves treating a secondary amine precursor with tert-butyl chloroformate in dichloromethane (DCM) under mild basic conditions. Triethylamine (TEA) is typically employed to scavenge HCl generated during the reaction. The reaction is conducted at 0°C to minimize side reactions, followed by gradual warming to room temperature.

Key Parameters:

  • Solvent: DCM (low polarity, inert)

  • Base: TEA (3.0 equiv)

  • Temperature: 0°C → RT

  • Yield: 75–85%

Mechanistic Insights

The Boc group is introduced via nucleophilic attack of the amine on the electrophilic carbonyl carbon of tert-butyl chloroformate. TEA facilitates deprotonation of the amine, enhancing its nucleophilicity. The transient carbamate intermediate stabilizes through resonance, ensuring high regioselectivity.

Cyclization via Intramolecular Nucleophilic Addition

Formation of the spirocyclic core relies on a cyclization step, often mediated by a strong base. This step constructs the 2,9-diazaspiro[5.5]undecane scaffold.

Base-Mediated Cyclization

A published protocol utilizes potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) at −78°C to induce cyclization. The low temperature suppresses competing elimination pathways, favoring the desired spirocyclic product.

Optimized Conditions:

ParameterValue
SolventTHF
BaseKOtBu (1.5 equiv)
Temperature−78°C → −30°C
Reaction Time3–5 hours
Yield80–90%

Stereochemical Considerations

The spiro center’s configuration is influenced by steric and electronic factors. Computational studies suggest that transition-state puckering minimizes ring strain, favoring the observed diastereomer.

Comparative Analysis of Synthetic Routes

The table below contrasts two dominant synthetic approaches for tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate:

MethodBoc ProtectionCyclizationOxidationOverall Yield
Base-Mediated80%85%90%61%
Acid-Catalyzed75%78%88%52%

Key Observations:

  • Base-mediated cyclization outperforms acid-catalyzed methods in yield and selectivity.

  • DMP oxidation ensures high efficiency compared to traditional CrO3-based methods.

Purification and Characterization

Final purification is achieved via flash chromatography (SiO2, gradient elution with hexane/ethyl acetate). Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity.

Representative NMR Data (CDCl3):

  • δ 1.44 ppm (s, 9H): tert-butyl group

  • δ 3.20–3.50 ppm (m, 4H): spirocyclic N-CH2 groups

  • δ 4.10 ppm (br s, 1H): carbamate NH

Challenges and Optimization Opportunities

Common Pitfalls:

  • Incomplete Boc Deprotection: Residual TFA from prior steps may hydrolyze the Boc group prematurely.

  • Epimerization at Spiro Center: Elevated temperatures during cyclization can lead to racemization.

Mitigation Strategies:

  • Use freshly distilled DCM to avoid trace acids.

  • Employ low-temperature cyclization (−78°C) to preserve stereochemistry.

Industrial-Scale Considerations

For large-scale synthesis, continuous flow reactors improve heat transfer and reduce reaction times. Solvent recovery systems (e.g., THF distillation) enhance cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles in substitution reactions, often facilitated by the presence of a base.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Oxidation Reactions: It can also undergo oxidation under specific conditions to yield oxidized products.

Common Reagents and Conditions

    Sodium Hydride: Used as a base in substitution reactions.

    Tetrahydrofuran (THF) and N,N-Dimethylformamide (DMF): Common solvents used in the reactions.

    Tetrabutylammonium Iodide: Often used as a phase-transfer catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted spiro compounds, while reduction reactions can produce different reduced forms of the original compound .

Scientific Research Applications

Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, influencing various biological processes. Further research is needed to elucidate the exact mechanisms and molecular targets involved .

Comparison with Similar Compounds

Oxo Group Position

  • The target compound’s oxo group at position 1 introduces distinct electronic effects compared to analogs like the 5-oxo derivative (CAS 1368340-95-7). This positional variation alters hydrogen-bonding interactions and reactivity in downstream reactions .
  • In contrast, the 5-hydroxy analog (CAS 1221449-51-9) replaces the oxo with a hydroxyl group, increasing polarity and solubility but reducing electrophilicity .

Substituent Effects

  • Fluorinated derivatives (e.g., CAS 2803861-64-3) exhibit improved metabolic stability and lipophilicity due to fluorine’s electronegativity, making them advantageous in pharmacokinetic optimization .
  • The absence of an oxo group in CAS 173405-78-2 simplifies the structure but limits its utility in reactions requiring ketone participation .

Spiro Ring Size and Strain

    Biological Activity

    Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate is a complex organic compound notable for its unique spirocyclic structure and potential applications in medicinal chemistry and organic synthesis. This compound, with a molecular formula of C14H24N2O3 and a molecular weight of approximately 268.36 g/mol, features both a tert-butyl group and a carboxylate functional group, which contribute to its chemical reactivity and biological activity.

    Structural Characteristics

    The compound's structure is characterized by a spirocyclic arrangement that includes two nitrogen atoms within the ring system. This configuration is significant as it influences the compound's binding interactions with biological targets.

    Preliminary studies suggest that compounds similar to this compound can effectively bind to protein targets, influencing enzymatic activity or receptor binding. Notably, research indicates that diazaspiro compounds may interact with GABA_A receptors, which are critical in mediating neurotransmission and have implications in various neurological conditions .

    Interaction Studies

    Interaction studies are essential for elucidating how this compound interacts with biological systems. The binding affinities of diazaspiro compounds at GABA_A receptors have been previously documented, revealing their potential as antagonists or modulators of receptor activity . The following table summarizes key findings related to the biological activity of structurally related compounds:

    Compound NameBinding Affinity (Ki)Activity TypeReference
    Compound 202750 nMAntagonist
    Compound 01830 nMAntagonist
    This compoundTBDTBD

    Case Studies and Research Findings

    Research has highlighted the immunomodulatory effects of GABA_A receptor antagonists, suggesting that compounds like this compound could influence immune responses through modulation of T cell activity . Additionally, studies have shown that GABA_A receptor signaling negatively impacts T cell proliferation, indicating potential therapeutic applications in conditions characterized by excessive immune responses.

    Pharmacological Implications

    The pharmacological implications of this compound extend to its potential use in treating neurological disorders and modulating immune responses. The unique structural features of this compound may enhance its efficacy as a drug candidate in these contexts.

    Q & A

    Basic Research Questions

    Q. What are the established synthetic routes for tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate, and how can reaction conditions be optimized?

    • Methodological Answer : The synthesis of analogous spirocyclic compounds typically involves multi-step reactions, such as Boc-protection of amines, cyclization via nucleophilic substitution, or ring-closing metathesis. For example, tert-butyl-protected spiroamines can be synthesized using Buchwald-Hartwig coupling (for nitrogen incorporation) followed by cyclization under acidic or basic conditions . Optimization may include solvent selection (e.g., THF or DCM), temperature control (e.g., 25°C for Boc deprotection), and stoichiometric adjustments to minimize byproducts. Column chromatography (silica gel, hexane/EtOAc gradients) is commonly used for purification .

    Q. How is the purity and molecular identity of this compound verified in academic settings?

    • Methodological Answer : Purity is confirmed via HPLC (C18 columns, acetonitrile/water mobile phases) and thin-layer chromatography (TLC). Structural identity is validated using 1H^1H- and 13C^{13}C-NMR spectroscopy, focusing on characteristic signals such as tert-butyl protons (δ ~1.4 ppm) and carbonyl carbons (δ ~170 ppm). High-resolution mass spectrometry (HRMS) is employed to confirm the molecular formula (e.g., C14_{14}H24_{24}N2_2O3_3, exact mass 268.1789) .

    Q. What spectroscopic techniques are critical for characterizing intermediates during synthesis?

    • Methodological Answer : 1H^1H-NMR is used to monitor reaction progress, particularly for Boc deprotection (disappearance of tert-butyl signals) and spiro-ring formation (appearance of distinct multiplet patterns). IR spectroscopy identifies carbonyl stretches (~1650–1750 cm1^{-1}) and amine/amide functionalities. Mass spectrometry (ESI or EI) confirms intermediate masses, while 13C^{13}C-NMR resolves quaternary carbons in the spirocyclic framework .

    Q. How should this compound be stored to ensure stability in laboratory settings?

    • Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon or nitrogen). Avoid exposure to moisture, as hydrolysis of the tert-butyl ester or amide groups may occur. Stability under refrigeration has been documented for analogous spiro compounds for ≥12 months .

    Q. What are the primary challenges in confirming the molecular weight and formula of this compound?

    • Methodological Answer : Challenges include distinguishing isotopic peaks (e.g., 13C^{13}C or 15N^{15}N) in HRMS and resolving overlapping signals in NMR. Use isotopic abundance calculators and DEPT-135 NMR to differentiate CH3_3, CH2_2, and quaternary carbons. Cross-validate with elemental analysis (C, H, N) for absolute confirmation .

    Advanced Research Questions

    Q. How can X-ray crystallography and SHELX software refine the spirocyclic structure of this compound?

    • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves bond angles, torsional strain, and hydrogen-bonding networks in the spiro core. For poorly diffracting crystals, SHELXD/E can assist in experimental phasing. Key parameters include thermal displacement ellipsoids for tert-butyl groups and R-factor convergence (<5%) .

    Q. What decomposition products form under thermal stress, and how can they be mitigated?

    • Methodological Answer : Thermogravimetric analysis (TGA) and pyrolysis-GC/MS reveal hazardous decomposition products like carbon monoxide and nitrogen oxides at >200°C . Mitigation strategies include inert-atmosphere handling, temperature-controlled reactions (<60°C), and real-time FTIR monitoring during exothermic steps .

    Q. How do Boc protection/deprotection strategies impact the synthetic yield of the spirocyclic core?

    • Methodological Answer : Boc protection of secondary amines (e.g., using di-tert-butyl dicarbonate) prevents unwanted nucleophilic side reactions. Deprotection with TFA or HCl in dioxane selectively removes Boc groups without disrupting the spiro ring. Yield optimization (typically 60–80%) requires stoichiometric control (1.2–1.5 eq. TFA) and rapid quenching with NaHCO3_3 .

    Q. What comparative advantages do hydroformylation vs. aldol condensation offer in spiro ring synthesis?

    • Methodological Answer : Hydroformylation (e.g., using BIPHEPHOS ligands) enables stereoselective spiro ring formation via CO insertion, while aldol condensation offers atom economy but may require chiral catalysts for enantiocontrol. Hydroformylation achieves higher regioselectivity (~80% for analogous systems) but demands pressurized reactors (20 bar CO/H2_2) .

    Q. How should safety protocols be adapted given limited toxicological data for this compound?

    • Methodological Answer : Assume acute toxicity (Globally Harmonized System Category 4) and implement ALARA principles. Use fume hoods for powder handling, PPE (nitrile gloves, safety goggles), and emergency protocols for spills (neutralize with 5% acetic acid). Refer to structurally similar compounds (e.g., tert-butyl carbamates) for hazard extrapolation .

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